molecular formula C16H11ClN2O2S B2553712 (2Z,5E)-2-((2-chlorophenyl)imino)-5-((E)-3-(furan-2-yl)allylidene)thiazolidin-4-one CAS No. 861644-28-2

(2Z,5E)-2-((2-chlorophenyl)imino)-5-((E)-3-(furan-2-yl)allylidene)thiazolidin-4-one

Cat. No.: B2553712
CAS No.: 861644-28-2
M. Wt: 330.79
InChI Key: YXBPMLFSBLWLCH-HNBAAQFOSA-N
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Description

(2Z,5E)-2-((2-chlorophenyl)imino)-5-((E)-3-(furan-2-yl)allylidene)thiazolidin-4-one (CAS 861644-28-2) is a specialized thiazolidinone derivative with a molecular formula of C16H11ClN2O2S and a molecular weight of 330.8 . This compound is of significant interest in medicinal and agricultural chemistry due to its structural features, which incorporate multiple pharmacophores known to confer biological activity. Thiazolidinone cores are recognized for a broad spectrum of pharmacological properties, including antimicrobial and antifungal effects . Specifically, structural analogues of this compound have demonstrated promising fungicidal activity against various agricultural pathogens, highlighting its potential for development in agrochemical research . The mechanism of action for such bioactive thiazolidinone derivatives often involves the inhibition of essential bacterial enzymes, such as MurB, a key player in the bacterial cell wall synthesis pathway . By targeting this enzyme, which is absent in human cells, these compounds can serve as selective antibacterial agents . The integration of heterocyclic motifs like the furan ring in its structure is a common strategy to enhance biological activity and interact with diverse cellular targets . This product is intended for non-human research applications only. It is ideal for investigators in chemical biology and agrochemistry exploring novel antimicrobial and antifungal agents, studying structure-activity relationships (SAR) of heterocyclic compounds, or screening for new crop protection solutions.

Properties

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c17-12-7-1-2-8-13(12)18-16-19-15(20)14(22-16)9-3-5-11-6-4-10-21-11/h1-10H,(H,18,19,20)/b5-3+,14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBPMLFSBLWLCH-HNBAAQFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC=CC3=CC=CO3)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C=C\C3=CC=CO3)/S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z,5E)-2-((2-chlorophenyl)imino)-5-((E)-3-(furan-2-yl)allylidene)thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

Thiazolidin-4-ones are characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific structure of the compound includes:

  • A 2-chlorophenyl imine group.
  • An allylidene moiety connected to a furan ring.

This unique combination of substituents is expected to influence its biological activity significantly.

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

In a recent study, derivatives of thiazolidin-4-one were evaluated for their anticancer activity against several cancer cell lines. Compounds demonstrated IC50 values ranging from 5 to 15 µM, indicating potent activity against cancer cells .

CompoundCell LineIC50 (µM)
AMCF-710
BHeLa8
CA54912

Antidiabetic Activity

Thiazolidin-4-one derivatives have been reported to exhibit antidiabetic effects by acting as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This action enhances insulin sensitivity and glucose uptake in cells.

In a comparative study, the compound showed a significant reduction in blood glucose levels in diabetic rats when administered at doses of 50 mg/kg .

Antioxidant Activity

The antioxidant potential of thiazolidin-4-one derivatives has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated considerable antioxidant activity with an IC50 value lower than that of standard antioxidants like vitamin C .

Assay TypeIC50 (µM)Standard (Vitamin C) IC50 (µM)
DPPH2530
ABTS2025

Antimicrobial Activity

Thiazolidin-4-one derivatives have also shown promising antimicrobial properties against various pathogens. In vitro studies demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 60 µg/mL .

The biological activities of thiazolidin-4-one derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many derivatives inhibit key enzymes involved in cancer progression and glucose metabolism.
  • Receptor Modulation : Agonistic activity on PPARγ enhances metabolic functions.
  • Radical Scavenging : The structural features allow for effective interaction with free radicals, reducing oxidative stress.

Case Studies

  • Anticancer Study : A series of thiazolidinone compounds were tested on MCF-7 breast cancer cells. The most potent derivative induced apoptosis via mitochondrial pathways, leading to a significant decrease in cell viability.
  • Diabetes Model : In diabetic rat models, administration of the compound resulted in improved glycemic control and lipid profiles, suggesting its potential as a therapeutic agent for diabetes management.
  • Antimicrobial Testing : The compound was evaluated against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations compared to standard antibiotics.

Scientific Research Applications

Antitumor Activity

Thiazolidinones have been extensively studied for their anticancer properties. Recent research indicates that derivatives of thiazolidinone exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds that integrate thiazolidine moieties with acridine structures have shown enhanced antiproliferative activity, suggesting a synergistic effect that could be harnessed in cancer therapy .

Case Study:
A study synthesized novel thiazolidine-2,4-dione-acridine hybrids, demonstrating that these compounds inhibited the metabolic activity of cancer cell lines effectively. The incorporation of different substituents on the thiazolidine ring was found to influence the potency of these compounds significantly.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research into thiazolidinone derivatives indicates their effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Data Table: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CCandida albicans64 µg/mL

Anti-inflammatory Effects

Research has indicated that thiazolidinones possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Synthesis of Functional Materials

Thiazolidinone derivatives have been explored in material science for their potential use in creating functional materials such as sensors and catalysts. Their unique structural features allow for modifications that can enhance electrical conductivity or catalytic efficiency.

Case Study:
A study investigated the use of thiazolidinone-based compounds in organic photovoltaic cells, revealing that these materials could improve charge transport properties due to their conjugated systems .

Polymer Chemistry

Thiazolidinones can also serve as building blocks in polymer chemistry, contributing to the development of new polymeric materials with desirable mechanical and thermal properties. The incorporation of thiazolidinone units into polymer backbones has been shown to enhance thermal stability and mechanical strength.

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridazinone ring and propenyl group are susceptible to oxidation under specific conditions.

Key Reagents and Products

Reagent Conditions Site of Reaction Product Reference
Potassium permanganateAqueous acidic mediumDihydropyridazinone ringAromatized pyridazinone derivative
Hydrogen peroxideCatalytic transition metalsPropenyl double bondEpoxide or diol formation
m-CPBADichloromethane, 0°CPropenyl double bondEpoxidation of allyl group

Mechanistic Insights :

  • Aromatic oxidation of the dihydropyridazinone core eliminates two hydrogen atoms, forming a fully conjugated pyridazinone system.

  • Epoxidation of the propenyl group follows an electrophilic addition mechanism, facilitated by peracid reagents like m-CPBA .

Reduction Reactions

Reductive transformations target the double bonds in the propenyl group and the dihydropyridazinone ring.

Key Reagents and Products

Reagent Conditions Site of Reaction Product Reference
H₂/Pd-CEthanol, room temperaturePropenyl double bondSaturated propyl side chain
Sodium borohydrideMethanol, 0°CDihydropyridazinone ringPartially reduced tetrahydropyridazine
LiAlH₄Dry THF, refluxPiperidinyl N-alkylationSecondary amine formation (if reducible bonds present)

Notable Observations :

  • Catalytic hydrogenation selectively reduces the propenyl group without affecting the aromatic phenyl ring .

  • Strong reducing agents like LiAlH₄ may modify the piperidinyl substituent if reducible functionalities (e.g., amides) are present .

Substitution Reactions

The piperidinyl nitrogen and propenyl group serve as primary sites for nucleophilic/electrophilic substitutions.

Key Pathways

Reaction Type Reagent Conditions Product Reference
Nucleophilic alkylationMethyl iodideK₂CO₃, DMF, 60°CN-methylated piperidinyl derivative
Electrophilic additionHBr (gas)Dichloromethane, -10°CBromohydrin or allylic bromide
AcylationAcetyl chloridePyridine, 0°CN-acetylpiperidinyl derivative

Case Study :

  • Piperidinyl nitrogen undergoes alkylation with methyl iodide in the presence of a base, yielding quaternary ammonium salts .

  • Propenyl groups participate in hydr

Comparison with Similar Compounds

Comparative Yields and Physical Properties

Compound Yield (%) Melting Point (°C) Key Substituents Reference
Target Compound N/A N/A 2-Cl-phenyl, furan-allylidene -
(Z)-2-((5-Indazol-5-yl-thiadiazol)imino) 62–78 210–227 Indazole, methoxybenzylidene
5-(4-Fluorobenzylidene)-2-(2-Cl-phenyl) N/A N/A 2-Cl-phenyl, 4-F-benzylidene
(2Z,5Z)-3-(4-MeO-phenyl)-5-(nitro-allyl) N/A N/A 4-MeO-phenyl, nitroallylidene

Key Observations :

  • Yields for thiazolidin-4-one derivatives range from 62% to 85%, influenced by steric and electronic effects of substituents.
  • Melting points correlate with molecular symmetry and intermolecular interactions (e.g., hydrogen bonding in indazole derivatives ).

Stereochemical and Electronic Effects

Configuration and Stability

The (2Z,5E) configuration arises from restricted rotation around the C=N (imino) and C=C (allylidene) bonds. Comparative studies show:

  • 2Z,5E isomers exhibit greater thermodynamic stability due to minimized steric clashes .
  • DFT calculations (B3LYP/6-31G(d,p)) reveal rotational energy barriers of ~20–25 kcal/mol for similar compounds, stabilizing the observed configuration .

Substituent Effects on Bioactivity

  • 2-Chlorophenyl Group : Enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., α-amylase inhibition in pyrazole hybrids ).
  • Furan-allylidene : The furan ring’s electron-rich nature may facilitate π-π stacking with biological targets, as seen in anti-Alzheimer’s thiadiazole hybrids .

Pharmacological Potential and Comparative Studies

Anti-Alzheimer’s Activity

Thiazolidinone-thiadiazole hybrids (e.g., (Z)-2-((5-Indazol-5-yl-thiadiazol)imino) derivatives) demonstrate acetylcholinesterase inhibition (IC₅₀ = 1.2–3.8 µM), attributed to dual binding via the thiazolidinone core and aromatic substituents . The furan-allylidene group in the target compound may enhance blood-brain barrier penetration due to its smaller size compared to methoxybenzylidene analogs.

α-Amylase Inhibition

Thiazolidinone-pyrazole hybrids (e.g., 5a–g in ) inhibit α-amylase with IC₅₀ values of 8–15 µM. The furan substituent’s planar structure could improve binding to the enzyme’s active site, analogous to nitrobenzylidene derivatives .

Anticancer Activity

While direct data for the target compound is unavailable, benzenesulfonamide-thiazolone derivatives () show cytotoxic effects against MCF-7 cells (IC₅₀ = 12–18 µM). The chlorophenyl and furan groups may synergize to enhance DNA intercalation or topoisomerase inhibition.

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